molecular formula C19H14BrNO5 B10870709 2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B10870709
M. Wt: 416.2 g/mol
InChI Key: PXKFRORRIRPOSC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, an oxoethyl group, and a dioxopyrrolidinyl benzoate moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 2-(4-bromophenyl)-2-oxoethanol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and requires refluxing the reactants in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, potentially resulting in therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
  • 2-(4-Fluorophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate
  • 2-(4-Methylphenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in biochemical research.

Properties

Molecular Formula

C19H14BrNO5

Molecular Weight

416.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C19H14BrNO5/c20-14-5-1-12(2-6-14)16(22)11-26-19(25)13-3-7-15(8-4-13)21-17(23)9-10-18(21)24/h1-8H,9-11H2

InChI Key

PXKFRORRIRPOSC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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